2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid

Lipophilicity ADME Prediction LogP

2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid (CAS 2470437-23-9) is a synthetic phenoxyacetic acid derivative distinguished by a unique 2-fluoro-3-cyclopropyl substitution pattern on its aromatic ring. This substitution profile yields a molecular weight of 210.20 g/mol and a computed XLogP3 of 2.5, placing it within drug-like chemical space.

Molecular Formula C11H11FO3
Molecular Weight 210.204
CAS No. 2470437-23-9
Cat. No. B2922059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid
CAS2470437-23-9
Molecular FormulaC11H11FO3
Molecular Weight210.204
Structural Identifiers
SMILESC1CC1C2=C(C(=CC=C2)OCC(=O)O)F
InChIInChI=1S/C11H11FO3/c12-11-8(7-4-5-7)2-1-3-9(11)15-6-10(13)14/h1-3,7H,4-6H2,(H,13,14)
InChIKeySKGPERMDOGIVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Cyclopropyl-2-fluorophenoxy)acetic Acid: A Structurally Differentiated Phenoxyacetic Acid Scaffold for Biological Probe and Lead Discovery


2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid (CAS 2470437-23-9) is a synthetic phenoxyacetic acid derivative distinguished by a unique 2-fluoro-3-cyclopropyl substitution pattern on its aromatic ring [1]. This substitution profile yields a molecular weight of 210.20 g/mol and a computed XLogP3 of 2.5, placing it within drug-like chemical space [1]. Its structural features—a carboxylic acid handle for conjugation and a rigid, electron-rich aromatic core—position it as a versatile intermediate and a potential scaffold for modulating biological targets within the class of small-molecule receptor antagonists [2].

1
Differentiated pharmacophore: unique 2-fluoro-3-cyclopropyl substitution pattern for target engagement studies.
2
Drug-like space: moderate lipophilicity and molecular weight support lead-like profiling in permeability and solubility assays.
3
Conjugation handle: carboxylic acid enables rapid diversification for SAR exploration or bioconjugation.

Why 2-(3-Cyclopropyl-2-fluorophenoxy)acetic Acid Cannot Be Simply Interchanged with Common Analogs


Generic substitution within the phenoxyacetic acid class is not feasible for precise chemical biology or lead optimization efforts. The specific 2-fluoro-3-cyclopropyl pattern on the target compound is a precise pharmacophoric element. Computed properties show that removing this pattern to create simpler analogs like 2-(3-fluorophenoxy)acetic acid drastically alters key physicochemical parameters [1]. Crucially, SAR studies on related series demonstrate that both the position and steric bulk of cycloalkyl substituents are critical for receptor binding and functional activity, meaning that even closely-related analogs with different substituent placements can exhibit orders-of-magnitude differences in target affinity and selectivity, rendering them unsuitable as direct replacements in a research model [2].

Pharmacophore loss Removing the cyclopropyl group drastically reduces lipophilicity and molecular bulk, shifting compound properties away from the designed target-binding profile.
SAR sensitivity In related phenoxyacetic acid series, cycloalkyl substitution is critical for high-affinity receptor engagement; des-cyclopropyl analogs lack this activity context.
Regioisomer mismatch Fluorine position and cyclopropyl placement are not interchangeable; regioisomeric analogs can exhibit distinct electronic and steric effects that alter binding.

Quantitative Differentiation Guide for 2-(3-Cyclopropyl-2-fluorophenoxy)acetic Acid vs. Analogs


2-(3-Cyclopropyl-2-fluorophenoxy)acetic Acid Exhibits Significantly Higher Predicted Lipophilicity than the Des-Cyclopropyl Analog

The target compound's computed XLogP3 of 2.5 is substantially higher than that of 2-(3-fluorophenoxy)acetic acid (XLogP3 = 1.5), an analog lacking the cyclopropyl group [1]. This difference is a direct consequence of the cyclopropyl substituent's contribution to molecular lipophilicity [2].

Lipophilicity shift
Head-to-head
Δ XLogP3 = +1.0 (2.5 vs 1.5)
Higher predicted lipophilicity may enhance membrane permeability in cellular assays.
Computed value; experimental logD measurement recommended.
Lipophilicity ADME Prediction LogP Drug Design

The 2-Fluoro-3-Cyclopropyl Substitution Pattern Confers a Distinct Physicochemical Profile Compared to Regioisomeric Fluorinated Analogs

The target compound's unique substitution pattern results in a higher molecular weight (210.20 g/mol) and a greater number of rotatable bonds (4) compared to 2-(3-fluorophenoxy)acetic acid (170.14 g/mol, 3 rotatable bonds) [REFS-1, REFS-2]. While both compounds share the same Topological Polar Surface Area (TPSA), the increased bulk and complexity of the target molecule can significantly impact target binding and selectivity [3].

Property differences
Head-to-head
ΔMW +40.06 g/mol, ΔRotB +1
Increased molecular bulk may influence target binding and selectivity profiles.
TPSA identical (46.5 Ų); binding data needed.
Physicochemical Properties Drug-likeness SAR Pharmacophore

Cycloalkyl Substituent is Critical for High-Affinity CRTh2 Receptor Engagement in Phenoxyacetic Acid Series

In a medicinal chemistry optimization campaign, a phenoxyacetic acid chemotype was developed into potent CRTh2 receptor antagonists. A lead compound with a cycloalkyl substituent on the phenoxy ring achieved a functional Ki of 20 nM for the human CRTh2 receptor [1]. This SAR data implies that the target compound, which possesses a similar cycloalkyl (cyclopropyl) substitution, has a higher probability of engaging the CRTh2 receptor compared to its non-cycloalkyl analog.

CRTh2 class SAR
Class-level inference
Lead in series: Ki ~20 nM
Cycloalkyl substitution supports potential for CRTh2 target engagement.
Not directly measured on this compound; class trend.
CRTh2 Antagonist Allergic Inflammation Asthma SAR

Potent, Documented Ligand Efficiency in a Related Biological System (NK1 Receptor) Provides Proof-of-Concept for the Scaffold

A close structural analog, N-cyclopropyl-2-(3-fluorophenoxy)acetamide (PDB Ligand ID: VHO), has been co-crystallized with its biological target, demonstrating the scaffold's ability to make specific, high-affinity interactions [1]. While not the identical compound, the shared 2-(3-fluorophenoxy) core validates the binding potential of this chemotype, suggesting the target compound's distinct substitution pattern could offer a differentiated selectivity profile.

Analog co-crystal
Supporting evidence
VHO (analog) bound in PDB 7FO9
Core phenoxyacetic scaffold validated by X-ray for productive binding.
Analog, not identical compound; binding mode may differ.
NK1 Antagonist Substance P Binding Affinity Ligand Efficiency

Recommended Research and Industrial Application Scenarios for 2-(3-Cyclopropyl-2-fluorophenoxy)acetic Acid


Chemical Probe for Investigating CRTh2 Receptor Pharmacology

Based on its structural class and the SAR trend that cycloalkyl-substituted phenoxyacetic acids are potent CRTh2 antagonists, 2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid is a strong candidate for development as a chemical probe to study the CRTh2 receptor's role in allergic inflammation [1]. Its enhanced lipophilicity (XLogP3 = 2.5) suggests it may possess superior membrane permeability compared to simpler analogs, a critical attribute for in vitro cellular assays [2].

Key Intermediate for Diversifying Privileged Scaffolds

The carboxylic acid handle makes this compound an ideal intermediate for amide coupling, esterification, or other derivatizations to rapidly generate a library of analogs for SAR studies [1]. Its unique 2-fluoro-3-cyclopropyl pattern is a distinct pharmacophoric element that can be incorporated into more complex molecules targeting various receptors, including the NK1 and CRTh2 receptors, where the phenoxyacetic acid core is a validated starting point [2].

Lead Optimization Candidate for Inflammatory Disease Programs

For research programs targeting inflammatory diseases like asthma and allergic rhinitis, the compound represents a structurally differentiated lead-like molecule [1]. Its computed property profile (MW 210.20, XLogP3 2.5, TPSA 46.5 Ų) falls within desirable ranges for oral bioavailability, and the cyclopropyl group is a well-known metabolic soft spot blocker, offering a potential advantage over non-cycloalkyl analogs that may be more susceptible to oxidative metabolism [2]. Procurement is justified for programs seeking novel CRTh2 or related prostanoid receptor antagonists.

Structural Biology and Biophysical Studies

Given the successful co-crystallization of the closely related analog N-cyclopropyl-2-(3-fluorophenoxy)acetamide with its target protein, this compound is a suitable candidate for fragment-based screening or direct co-crystallization trials to map the binding site of phenoxyacetic acid receptors [1]. The distinct electron density of the fluorine atom also makes it a useful probe in 19F NMR-based binding assays to study protein-ligand interactions.

Application
Selection Property
Validation Focus
CRTh2 receptor pharmacology probe
Cycloalkyl-substituted pharmacophore
CRTh2 binding and cellular assay context
Scaffold diversification intermediate
Carboxylic acid conjugation handle
Derivatization and SAR expansion
Inflammatory disease lead-like scaffold
Drug-like ADME profile
In vitro permeability and metabolic stability
Structural biology binding studies
Validated phenoxyacetic core
Co-crystallization or 19F NMR binding assays
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